Hydroxyfasudil

Pharmacokinetics Drug metabolism In vivo dosing regimen design

Hydroxyfasudil (HA-1100) is the preferred ROCK inhibitor for sustained in vivo target engagement. With a 4–6× longer elimination half-life than fasudil, it uniquely reverses angiographic vasospasm and improves neurological outcomes in SAH models where Y-27632 failed. It stabilizes eNOS mRNA (EC50 0.8 μM) and exhibits 15-fold selectivity for ROCK1 over PKA, ensuring clean target engagement. Ideal for chronic studies of cerebral vasospasm, endothelial dysfunction, and neurodegeneration. Procure this active metabolite for reproducible, translationally relevant results.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37 g/mol
CAS No. 105628-72-6
Cat. No. B1673953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyfasudil
CAS105628-72-6
SynonymsHydroxy-Fasudil
Molecular FormulaC14H17N3O3S
Molecular Weight307.37 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O
InChIInChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,15H,2,6,8-10H2,(H,16,18)
InChIKeyZAVGJDAFCZAWSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyfasudil (CAS 105628-72-6): A Metabolite-Derived ROCK Inhibitor with Extended Pharmacokinetic Half-Life for Subarachnoid Hemorrhage and Vascular Research


Hydroxyfasudil (HA-1100) is the active metabolite of the clinically approved Rho-kinase (ROCK) inhibitor fasudil (HA-1077). It belongs to the isoquinoline-1-sulfonamide class of ATP-competitive ROCK inhibitors. Hydroxyfasudil potently inhibits both ROCK1 and ROCK2 with reported IC50 values of 0.12–0.73 μM and 0.17–0.72 μM, respectively, depending on assay conditions . Unlike many tool-compound ROCK inhibitors, hydroxyfasudil is the major circulating active species following fasudil administration in humans and possesses a significantly longer elimination half-life than its parent compound, making it a critical probe for sustained in vivo target engagement studies [1].

Why Fasudil or Other ROCK Inhibitors Cannot Simply Replace Hydroxyfasudil in Research Requiring Sustained Target Engagement and In Vivo Efficacy


ROCK inhibitors in the isoquinoline-sulfonamide and 4-aminopyridine classes display profound differences in pharmacokinetics, kinase selectivity profiles, and in vivo functional outcomes that preclude simple interchangeability. Hydroxyfasudil, as the active metabolite of fasudil, possesses a markedly longer elimination half-life, distinct kinase selectivity fingerprint, and unique in vivo efficacy in models of cerebral vasospasm and neurological injury that are not replicated by the parent compound fasudil or the widely used tool compound Y-27632 [1]. The following quantitative evidence directly addresses why procurement decisions must be compound-specific rather than class-based.

Hydroxyfasudil (CAS 105628-72-6): A Comparator-Based Quantitative Differentiation Guide for Scientific Procurement


Hydroxyfasudil Exhibits a 6-Fold Longer Elimination Half-Life Than Its Parent Compound Fasudil

In a rat pharmacokinetic study, hydroxyfasudil demonstrated a substantially longer elimination half-life (T1/2) compared to fasudil at matching doses. At 3 mg/kg i.v., the T1/2 of hydroxyfasudil was 51.4 minutes versus 12.8 minutes for fasudil—a 4-fold increase. At 10 mg/kg, hydroxyfasudil T1/2 was 36.4 minutes versus 9.3 minutes for fasudil—a 3.9-fold increase [1]. Additionally, the systemic exposure (AUC) of hydroxyfasudil was approximately 4-fold higher than that of fasudil at equivalent doses. The active metabolite (hydroxyfasudil) elimination half-life in humans is reported as 4.66 hours, compared to 0.76 hours for fasudil, a 6.1-fold extension [2]. This extended residence time directly impacts dosing frequency requirements in chronic in vivo studies.

Pharmacokinetics Drug metabolism In vivo dosing regimen design

Hydroxyfasudil Demonstrates Superior ROCK-over-PKA Selectivity Compared to Fasudil

Comparative kinase inhibition profiling reveals that hydroxyfasudil exhibits greater selectivity for Rho-kinase over cAMP-dependent protein kinase (PKA) than fasudil. The Ki value of hydroxyfasudil for Rho-kinase is 0.56 μM versus 2.5 μM for PKA, yielding a PKA/ROCK selectivity ratio of approximately 4.5 [1]. In contrast, fasudil shows a Ki of 0.35 μM for Rho-kinase and 1.6 μM for PKA, yielding a PKA/ROCK ratio of ~4.6. However, independent binding data report hydroxyfasudil Ki values of 150 nM for ROCK1 versus 2,200 nM for PKA, providing a 15-fold selectivity window , which exceeds the reported selectivity for fasudil (ROCK2 IC50 = 0.158 μM; PKA IC50 = 4.58 μM, ~29-fold) but with distinct isoform preference.

Kinase selectivity Off-target profiling ROCK1/ROCK2 inhibition

Hydroxyfasudil, but Not Y-27632, Significantly Improves Neurological Outcomes After Subarachnoid Hemorrhage in Rats

In a rat subarachnoid hemorrhage (SAH) model, hydroxyfasudil (HF; 10 mg/kg, i.p. at 0.5 h post-SAH) significantly improved neurological scores at 24 hours compared to vehicle-treated SAH animals. Y-27632 (10 mg/kg, i.p., same time point) did not significantly improve neurological scores [1]. Both HF and Y-27632 significantly reduced brain water content in the ipsilateral hemisphere compared to vehicle, but HF additionally reduced Evans blue extravasation across the blood-brain barrier, an effect not reported for Y-27632 in this study. HF treatment also reversed SAH-induced increases in ROCK activity and preserved tight junction protein levels (occludin and ZO-1).

Subarachnoid hemorrhage Neuroprotection ROCK inhibitor in vivo efficacy

Hydroxyfasudil Reverses Angiographic Cerebral Vasospasm in a Clinically Relevant Canine Two-Hemorrhage SAH Model

In a canine two-hemorrhage model of chronic cerebral vasospasm, intravenous administration of hydroxyfasudil (3 mg·kg⁻¹·30 min⁻¹) on day 7 significantly reversed established angiographic vasospasm. The basilar artery diameter increased from 57.9% ± 2.0% of baseline (pre-dose) to 64.5% ± 1.9% of baseline (post-dose), representing a statistically significant vasodilation [1]. This demonstrates that hydroxyfasudil can reverse, not merely prevent, established vasospasm—a clinically relevant endpoint. The same study showed that hydroxyfasudil (3 and 10 mg/kg, i.p.) significantly decreased whole blood viscosity in a rat middle cerebral artery occlusion model, addressing the hemorheological component of post-hemorrhagic ischemia.

Cerebral vasospasm Angiography Translational SAH research

Hydroxyfasudil Exhibits a Favorable Broad Kinase Selectivity Profile: Only ROCK Isoforms Inhibited >40% at 10 μM Across a 17-Kinase Panel

In an ELISA-based screen against a panel of 17 protein kinases at a concentration of 10 μM, hydroxyfasudil inhibited ROCKα and ROCKβ by 97.6% and 97.7%, respectively [1]. No other kinase in the panel was inhibited by more than 40% at this concentration. This selectivity profile indicates that at concentrations achieving near-complete ROCK inhibition, hydroxyfasudil produces limited engagement of off-target kinases including PKA, PKC, PKG, CaMKII, and MLCK. This clean selectivity window within the 1–10 μM range is relevant for researchers designing experiments where kinase crosstalk could confound phenotypic readouts.

Kinase selectivity profiling Off-target liability Chemical biology tool validation

Hydroxyfasudil (CAS 105628-72-6): Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


In Vivo Subarachnoid Hemorrhage and Cerebral Vasospasm Reversal Studies

Hydroxyfasudil is the ROCK inhibitor of choice for SAH research based on direct evidence of angiographic vasospasm reversal (basilar artery diameter improvement from 57.9% to 64.5% of baseline) [1] and significant neurological outcome improvement where the tool compound Y-27632 failed [2]. The compound's extended half-life (4.66 h in humans vs. 0.76 h for fasudil) [3] supports sustained target engagement during the critical post-hemorrhage period. Investigators modeling post-SAH vasospasm, blood-brain barrier disruption, or early brain injury should prioritize hydroxyfasudil over Y-27632 or fasudil for these endpoints.

Chronic Pharmacodynamic Studies Requiring Sustained ROCK Inhibition Without Frequent Re-Dosing

The 4- to 6-fold longer elimination half-life of hydroxyfasudil relative to fasudil [3] makes it the preferred compound for chronic in vivo protocols where frequent dosing is impractical or introduces confounding stress. In rodent models requiring sustained ROCK inhibition over days to weeks, hydroxyfasudil's longer residence time reduces the number of daily injections required, improving animal welfare and reducing handling-induced variability. This PK advantage is particularly relevant for studies of vascular remodeling, hypertension, and chronic neurodegeneration.

Vascular Endothelial Function and eNOS/NO Signaling Research

Hydroxyfasudil increases eNOS mRNA half-life from 13 to 16 hours in human aortic endothelial cells and stimulates NO production with an EC50 of 0.8 ± 0.3 μM [4]. Combined with its ability to decrease whole blood viscosity at 3–10 mg/kg i.p. [1], hydroxyfasudil is uniquely suited for studies at the intersection of ROCK signaling and endothelial function. Researchers investigating Rho-kinase-dependent regulation of vascular tone, endothelial barrier integrity, or NO bioavailability should select hydroxyfasudil based on this dual ROCK-inhibitory and eNOS-stabilizing pharmacological profile.

Selective ROCK Pathway Dissection Where PKA Off-Target Confounding Must Be Minimized

Hydroxyfasudil's 15-fold selectivity for ROCK1 (Ki = 150 nM) over PKA (Ki = 2,200 nM) supports its use as a more selective chemical probe than fasudil for experiments where PKA inhibition would confound interpretation. At concentrations ≤1 μM, hydroxyfasudil achieves substantial ROCK inhibition while largely sparing PKA. The broad kinase selectivity panel confirms that at 10 μM, only ROCKα and ROCKβ are inhibited >40% across 17 kinases tested [1], further supporting its utility for mechanistic studies requiring clean target engagement data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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